molecular formula C19H19N7O2 B2913447 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034559-33-4

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2913447
CAS No.: 2034559-33-4
M. Wt: 377.408
InChI Key: UKPALJDOYBQILK-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention due to its versatile applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

  • Formation of the Pyrrolo[2,3-c]pyridin-7-one Core: : This is achieved by cyclization reactions involving suitable starting materials under controlled conditions.

  • Introduction of the Ethyl Group: : The ethyl group is attached to the pyrrolo[2,3-c]pyridin-7-one core via alkylation reactions.

  • Attachment of the Benzamide Moiety: : This step involves coupling reactions with benzamide under appropriate catalysts and conditions.

  • Tetrazole Ring Formation: : The tetrazole ring is formed through cycloaddition reactions using suitable precursors.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis processes might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can yield reduced forms of the compound with different functional groups.

  • Substitution: : N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is prone to substitution reactions, where one functional group is replaced by another.

  • Cycloaddition: : The compound can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, etc.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.

  • Substituents: : Halides, alkyl groups, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce various hydroxylated or carbonylated derivatives, while substitution could yield diverse substituted analogs.

Scientific Research Applications

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is employed in a wide range of scientific research applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a catalyst in various reactions.

  • Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

  • Industry: : Utilized in the development of novel materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exhibits unique properties due to its specific functional groups and molecular configuration. Some similar compounds include:

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methylbenzamide: : Differs by the presence of a methyl group on the benzamide ring.

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-imidazol-1-yl)benzamide: : Contains an imidazole ring instead of a tetrazole ring.

The unique structural aspects of this compound contribute to its distinct reactivity and applications in various scientific disciplines.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-2-24-9-6-14-7-10-25(19(28)17(14)24)11-8-20-18(27)15-4-3-5-16(12-15)26-13-21-22-23-26/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPALJDOYBQILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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